4-methyl-1H-indole-7-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-8(6-11)10-9(7)4-5-12-10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKMGFOBYWHPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298948 | |

| Record name | 4-Methyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190321-28-8 | |

| Record name | 4-Methyl-1H-indole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-1H-indole-7-carbonitrile is a distinct heterocyclic molecule built upon the privileged indole scaffold, a cornerstone in medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, synthesizing available technical data with expert insights into the broader context of indole chemistry. While this specific derivative is commercially available, a notable scarcity of published research on its synthesis, reactivity, and biological profile presents both a challenge and an opportunity for novel discovery. This document serves as a foundational reference, outlining what is known and delineating critical areas for future investigation to unlock its potential in drug discovery and materials science.

Introduction: The Indole Scaffold and the Specificity of 4-methyl-1H-indole-7-carbonitrile

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of paramount importance in biological systems and synthetic drug design.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its inherent biocompatibility and versatile molecular recognition capabilities. The indole scaffold's electron-rich nature makes it a facile participant in a wide array of chemical reactions, rendering it a valuable building block for creating diverse chemical libraries.[2]

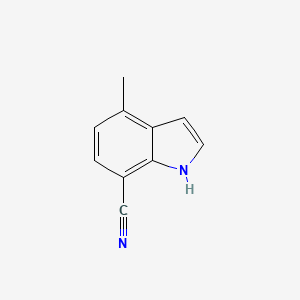

4-methyl-1H-indole-7-carbonitrile (Figure 1) is a specific derivative featuring a methyl group at the 4-position and a carbonitrile (cyano) group at the 7-position. The strategic placement of these substituents on the indole core is predicted to significantly modulate its physicochemical and pharmacological properties. The methyl group, a classic hydrophobic and electron-donating substituent, can enhance binding affinity to hydrophobic pockets within biological targets. Conversely, the carbonitrile group is a strong electron-withdrawing group, which can influence the molecule's electronic distribution, metabolic stability, and potential for hydrogen bonding interactions. The unique electronic interplay between these two groups on the benzenoid portion of the indole ring suggests a reactivity and biological activity profile that is distinct from more commonly studied 2- or 3-substituted indoles.

Figure 1: Chemical Structure of 4-methyl-1H-indole-7-carbonitrile

Caption: Structure of 4-methyl-1H-indole-7-carbonitrile.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The data for 4-methyl-1H-indole-7-carbonitrile is currently limited to what is available from commercial suppliers.

Core Properties

Quantitative data for key physical properties such as melting point, boiling point, and solubility are not yet available in peer-reviewed literature. This information is critical for designing synthetic modifications, developing analytical methods, and formulating for biological assays.

| Property | Value | Source |

| CAS Number | 1190321-28-8 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₈N₂ | Sigma-Aldrich |

| Molecular Weight | 156.19 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥98% | Sigma-Aldrich |

Safety and Handling

Based on available Safety Data Sheet (SDS) information, 4-methyl-1H-indole-7-carbonitrile is classified as a hazardous substance. Standard laboratory precautions should be strictly followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Codes: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Keep in a dark place, sealed in a dry, room temperature environment.

Synthesis and Reactivity

While a specific, detailed synthetic protocol for 4-methyl-1H-indole-7-carbonitrile is not publicly documented, its structure suggests plausible synthetic routes based on established indole synthesis methodologies.

Postulated Synthetic Workflow

A logical approach would involve the construction of a substituted phenylhydrazine precursor followed by a Fischer indole synthesis, or the functionalization of a pre-formed indole core. A potential retrosynthetic analysis is outlined below.

Caption: Potential synthetic strategies for 4-methyl-1H-indole-7-carbonitrile.

Expert Insight: The Fischer indole synthesis is a robust and versatile method, but regioselectivity can be a challenge with substituted phenylhydrazines. Late-stage functionalization of a 4-methylindole core, potentially through a directed metallation-cyanation sequence at the 7-position, could offer a more controlled and higher-yielding alternative. The development and optimization of such a route would be a valuable contribution to synthetic methodology.

Predicted Reactivity

The reactivity of the indole nucleus is well-characterized. Electrophilic substitution is highly favored at the C3 position due to the ability of the nitrogen lone pair to stabilize the resulting intermediate.[3]

-

N-H Acidity: The indole N-H is weakly acidic and can be deprotonated with strong bases to form an indolyl anion, which can then be alkylated or acylated.

-

Electrophilic Attack on the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to electrophilic attack. The presence of the methyl group at C4 may slightly enhance the electron density of the benzene ring, but the primary site of electrophilic attack is expected to remain C3.

-

Reactivity of the Carbonitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions. Its strong electron-withdrawing nature will deactivate the benzene ring towards electrophilic aromatic substitution.

Spectroscopic Characterization (Predicted)

Although specific spectral data for 4-methyl-1H-indole-7-carbonitrile is not available in the literature, we can predict the key features based on the analysis of similar indole derivatives.

-

¹H NMR: The spectrum would be expected to show a characteristic N-H proton signal (typically a broad singlet downfield, >10 ppm). The aromatic region would display signals for the protons at the 2, 3, 5, and 6 positions, with coupling patterns dictated by their relative positions. The methyl group would appear as a singlet in the aliphatic region (around 2.5 ppm).

-

¹³C NMR: The spectrum would show 10 distinct carbon signals. The carbon of the nitrile group would be significantly downfield (around 115-120 ppm). The carbons of the indole ring would appear in the aromatic region (approximately 100-140 ppm).

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch would be expected in the region of 2220-2260 cm⁻¹. A broad N-H stretching band would be observed around 3300-3500 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 156.19.

Self-Validating Protocol Insight: For any newly synthesized batch of this compound, a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and HRMS) is essential to unequivocally confirm its identity and purity. The correlation of data from these orthogonal techniques provides a self-validating system for structural elucidation.

Potential Applications in Drug Discovery: An Untapped Resource

Currently, there are no published studies detailing the biological activity of 4-methyl-1H-indole-7-carbonitrile. However, the structural motifs present in the molecule suggest several promising avenues for investigation, particularly in oncology and neuropharmacology.

-

Kinase Inhibition: Many kinase inhibitors incorporate a substituted indole scaffold to occupy the adenine-binding pocket of ATP-dependent kinases. The specific substitution pattern of 4-methyl-1H-indole-7-carbonitrile could confer selectivity for particular kinase targets.

-

Serotonin Receptor Modulation: The indole core is isosteric with the endogenous ligand serotonin. Derivatives of indole are frequently explored as modulators of serotonin receptors, which are implicated in a range of psychiatric and neurological disorders.

-

Antiproliferative Agents: The indole nucleus is a common feature in a variety of natural and synthetic compounds with anticancer properties. The cytotoxic potential of this derivative against a panel of cancer cell lines warrants investigation.

Future Research and Conclusion

4-methyl-1H-indole-7-carbonitrile represents a molecule of significant untapped potential. While its basic chemical identity is established, a thorough scientific investigation is required to elucidate its properties and potential applications. This guide highlights the critical need for primary research in the following areas:

-

Development and Publication of a Robust Synthetic Protocol: A detailed, step-by-step synthesis method with full experimental details and characterization data is the most immediate requirement.

-

Full Spectroscopic and Physicochemical Characterization: Publicly available, high-resolution NMR, IR, and mass spectra, along with measured physical properties like melting point and solubility, are essential for future research.

-

Exploration of its Reactivity: A systematic study of its reactivity towards various electrophiles and nucleophiles would provide valuable insights for its use as a synthetic intermediate.

-

Comprehensive Biological Screening: Evaluation of its activity against a broad range of biological targets, particularly protein kinases and G-protein coupled receptors, could uncover novel therapeutic leads.

References

-

National Center for Biotechnology Information. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

-

Wikipedia. Indole. [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

Sources

An In-depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile: A Versatile Scaffold for Scientific Research

This guide provides a comprehensive technical overview of 4-methyl-1H-indole-7-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes, spectroscopic signature, and prospective applications, offering insights grounded in established chemical principles.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for the design of novel therapeutic agents. The introduction of a nitrile group, as seen in 4-methyl-1H-indole-7-carbonitrile, can further modulate the compound's physicochemical properties and biological activity, making it a valuable intermediate in the synthesis of complex bioactive molecules.[2]

Chemical Identity and Physicochemical Properties

Chemical Structure:

Figure 1: Chemical structure of 4-methyl-1H-indole-7-carbonitrile.

The definitive IUPAC name for this compound is 4-methyl-1H-indole-7-carbonitrile .[3] Its molecular structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methyl group at position 4 and a nitrile group at position 7.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1190321-28-8 | [3] |

| Molecular Formula | C₁₀H₈N₂ | [3] |

| Molecular Weight | 156.19 g/mol | [4] |

| Physical Form | Solid | [3] |

| Purity | ≥98% | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |

| InChI Key | NNKMGFOBYWHPLV-UHFFFAOYSA-N | [3] |

Synthesis and Purification

Proposed Synthetic Workflow:

Figure 2: Proposed synthetic pathway for 4-methyl-1H-indole-7-carbonitrile.

Generalized Experimental Protocol (Hypothetical):

-

Synthesis of (2-methyl-5-cyanophenyl)hydrazine:

-

Dissolve 2-methyl-5-aminobenzonitrile in a suitable acidic medium (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Reduce the diazonium salt in situ using a reducing agent like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) to yield the corresponding hydrazine derivative.

-

Isolate and purify the hydrazine intermediate.

-

-

Fischer Indole Synthesis:

-

React the (2-methyl-5-cyanophenyl)hydrazine with a suitable ketone or aldehyde, such as pyruvic acid, under acidic conditions (e.g., H₂SO₄, polyphosphoric acid).

-

Heat the reaction mixture to induce cyclization and formation of the indole ring, yielding a carboxylic acid precursor.[5]

-

-

Conversion of Carboxylic Acid to Nitrile:

-

Convert the resulting 4-methyl-1H-indole-7-carboxylic acid to the corresponding primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with ammonia.

-

Dehydrate the primary amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to afford the final product, 4-methyl-1H-indole-7-carbonitrile.

-

Purification:

The final compound would likely be purified using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Although experimental spectra for 4-methyl-1H-indole-7-carbonitrile are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The ¹³C NMR spectrum would display signals for the eight aromatic carbons, the methyl carbon, and the carbon of the nitrile group. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group.

Infrared (IR) Spectroscopy:

The IR spectrum is a valuable tool for identifying the key functional groups in the molecule.[6]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (indole) | 3400 - 3300 |

| C≡N Stretch (nitrile) | 2260 - 2220 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (methyl) | 2975 - 2860 |

| C=C Stretch (aromatic) | 1620 - 1450 |

Mass Spectrometry (MS):

In a mass spectrum, the molecular ion peak (M⁺) for 4-methyl-1H-indole-7-carbonitrile would be expected at an m/z of 156.18. Fragmentation patterns would likely involve the loss of HCN and cleavage of the methyl group.

Reactivity and Potential Chemical Transformations

The chemical reactivity of 4-methyl-1H-indole-7-carbonitrile is dictated by its constituent functional groups:

-

Indole Ring: The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

-

Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

-

Methyl Group: The methyl group can potentially undergo oxidation or halogenation under specific reaction conditions.

Applications in Research and Drug Development

While specific studies on the biological activity of 4-methyl-1H-indole-7-carbonitrile are limited, its structural motifs suggest potential applications as a key intermediate in the synthesis of more complex molecules. The related compound, 1-methyl-1H-indole-7-carbonitrile, has been noted for its use in the development of kinase inhibitors and neurological agents.[7] This suggests that 4-methyl-1H-indole-7-carbonitrile could also serve as a valuable scaffold in these areas.

Logical Relationship of Potential Applications:

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methyl-1H-indole-7-carbonitrile | 1190321-28-8 [sigmaaldrich.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. 1-Methyl-1H-indole-7-carbonitrile [myskinrecipes.com]

Introduction: The Strategic Value of Substituted Indoles in Modern Chemistry

An In-depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile (CAS 1190321-28-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Subject: 4-methyl-1H-indole-7-carbonitrile CAS Number: 1190321-28-8

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1] Its structural versatility and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][2]

This guide focuses on a specific, strategically functionalized derivative: 4-methyl-1H-indole-7-carbonitrile . The substitution pattern—a methyl group at the C4 position and a cyano group at the C7 position—creates a unique electronic and steric profile. The nitrile moiety, in particular, is a powerful functional group in drug design. It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, and a metabolically stable polar group, often enhancing a molecule's pharmacokinetic profile.[3] This document serves as a comprehensive technical resource, elucidating the synthesis, properties, and potential applications of this valuable chemical building block.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 4-methyl-1H-indole-7-carbonitrile is critical for its effective use in research and development.

Core Properties

The key physicochemical data for this compound are summarized below, based on information from commercial suppliers.[4][5]

| Property | Value | Source(s) |

| CAS Number | 1190321-28-8 | [4][5][6] |

| Molecular Formula | C₁₀H₈N₂ | [4][5] |

| Molecular Weight | 156.18 g/mol | [5] |

| IUPAC Name | 4-methyl-1H-indole-7-carbonitrile | [4] |

| Synonyms | 4-methyl-1H-indol-7-yl cyanide | [7] |

| Physical Form | Solid | [4] |

| Typical Purity | ≥98% | [4] |

| InChI Key | NNKMGFOBYWHPLV-UHFFFAOYSA-N | [4] |

Theoretical Spectroscopic Analysis

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Indole NH (~12.2 ppm, s, 1H): The N-H proton of the indole ring is expected to be a broad singlet significantly downfield, consistent with other 7-substituted indoles.[9]

-

Aromatic Protons (7.0-7.8 ppm, m, 3H): The protons at the C2, C5, and C6 positions will appear in the aromatic region. The C2 proton, adjacent to the nitrogen, will likely be a singlet or a triplet with small coupling. The C5 and C6 protons will appear as doublets due to ortho-coupling. The electron-withdrawing cyano group at C7 will likely deshield the adjacent C6 proton, shifting it further downfield compared to the C5 proton.

-

Methyl Protons (~2.5 ppm, s, 3H): The methyl group at the C4 position is expected to appear as a sharp singlet in the upfield aromatic region.[10]

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

Nitrile Carbon (~118 ppm): The carbon of the cyano group typically appears in this region.[9]

-

Aromatic Carbons (100-140 ppm): Eight distinct signals are expected for the indole ring carbons. The C7 carbon, bonded to the nitrile, will be significantly affected, and its signal is predicted to be around 100-110 ppm. The C3a and C7a carbons where the rings are fused will also be present.

-

Methyl Carbon (~18-22 ppm): The methyl carbon will resonate in the far upfield region.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

N-H Stretch (~3300-3400 cm⁻¹): A sharp to medium peak corresponding to the indole N-H stretch.

-

C≡N Stretch (~2230 cm⁻¹): A sharp, intense peak characteristic of the nitrile functional group.[9]

-

C-H Aromatic Stretch (~3100-3000 cm⁻¹): Peaks corresponding to the C-H bonds of the aromatic ring.

-

C=C Aromatic Stretch (~1600-1450 cm⁻¹): Multiple bands for the indole ring system.

-

Section 2: Proposed Synthesis Pathway

While specific literature detailing the synthesis of 4-methyl-1H-indole-7-carbonitrile is scarce, a logical and efficient pathway can be designed based on established indole synthesis methodologies. The Bartoli indole synthesis is a particularly suitable choice for creating 7-substituted indoles, as it proceeds via the reaction of a nitroarene with a vinyl Grignard reagent.

Rationale for Method Selection

The Bartoli synthesis is advantageous here because it allows for the direct construction of the indole core with the desired C7-substituent already in place on the nitroarene precursor. This avoids potentially low-yielding or non-regioselective post-synthesis functionalization of the indole C7 position, which can be challenging.

Proposed Synthetic Workflow

The proposed multi-step synthesis starts from commercially available 2-methyl-3-nitroaniline.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methyl-1H-indole-7-carbonitrile | 1190321-28-8 [sigmaaldrich.com]

- 5. appchemical.com [appchemical.com]

- 6. 1190321-28-8 Cas No. | 4-Methyl-1H-indole-7-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 7. arctomsci.com [arctomsci.com]

- 8. rsc.org [rsc.org]

- 9. 7-Iodo-1H-indole-3-carbonitrile | MDPI [mdpi.com]

- 10. 7-amino-4-methyl-1H-indole-3-carbonitrile CAS#: 289483-87-0 [chemicalbook.com]

Physical and chemical properties of 4-methyl-1H-indole-7-carbonitrile

An In-Depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile for Advanced Research and Development

Authored by: A Senior Application Scientist

Foreword: The indole scaffold remains a cornerstone in medicinal chemistry and materials science, celebrated for its structural versatility and profound biological activity.[1][2] This guide focuses on a specific, functionalized derivative, 4-methyl-1H-indole-7-carbonitrile, a molecule of significant interest for synthetic chemists and drug discovery professionals. Its unique substitution pattern—a methyl group at the 4-position and a nitrile at the 7-position—offers a distinct electronic and steric profile, paving the way for novel molecular designs. This document provides a comprehensive overview of its known and predicted physicochemical properties, a proposed synthetic pathway, and essential safety protocols, grounded in established chemical principles and data from analogous structures.

Molecular Profile and Physicochemical Properties

4-methyl-1H-indole-7-carbonitrile (CAS No. 1190321-28-8) is a substituted indole with the molecular formula C₁₀H₈N₂. The strategic placement of the electron-withdrawing nitrile group on the benzene portion of the indole ring, combined with the electron-donating methyl group, creates a unique electronic environment that can influence intermolecular interactions and metabolic stability—key considerations in drug design.[3]

Core Structural and Physical Data

A summary of the fundamental physicochemical properties is presented below. These values are critical for experimental design, including solvent selection for reactions, purification, and formulation.

| Property | Value | Source / Comment |

| CAS Number | 1190321-28-8 | |

| Molecular Formula | C₁₀H₈N₂ | |

| Molecular Weight | 156.19 g/mol | |

| Physical Form | Solid | |

| Purity | ≥97-98% (Typical commercial grade) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, DMF, and hot alcohol. | Predicted based on indole's general solubility.[5][6] |

| Storage | Room temperature, in a dry, dark, and sealed container. |

Spectroscopic Characterization: The Signature of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad and is exchangeable with D₂O), and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the opposing electronic effects of the methyl and nitrile groups.

-

¹³C NMR: The carbon NMR will display signals for ten distinct carbon atoms. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region (approx. 115-120 ppm). The methyl carbon will be observed in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. The most prominent and diagnostic peaks anticipated are:

-

A sharp, strong absorption band around 2220-2230 cm⁻¹ , characteristic of the C≡N (nitrile) stretching vibration.

-

A broad peak in the region of 3300–3500 cm⁻¹ , corresponding to the N-H stretch of the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight.

-

Electron Ionization (EI): A molecular ion peak ([M]⁺) would be expected at m/z = 156.18.

-

Electrospray Ionization (ESI): In positive mode, an [M+H]⁺ peak at m/z = 157.19 would be anticipated. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[10]

Synthesis and Reactivity: Building and Utilizing the Core

The indole nucleus is a privileged scaffold, and methods for its synthesis and functionalization are well-established. While a specific documented synthesis for 4-methyl-1H-indole-7-carbonitrile was not found in the initial search, a plausible and robust synthetic strategy can be designed based on modern organometallic cross-coupling reactions.

Proposed Synthetic Workflow: Palladium-Catalyzed Cyanation

A logical approach involves the cyanation of a halogenated 4-methylindole precursor. This method is widely used for the introduction of nitrile groups onto aromatic rings due to its high efficiency and functional group tolerance.[7]

Caption: Proposed synthesis via Palladium-catalyzed cyanation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a validated, general procedure adapted for this specific target.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 7-bromo-4-methyl-1H-indole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Aqueous Workup: After cooling to room temperature, carefully quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Causality Behind Choices:

-

Palladium Catalyst: Essential for facilitating the oxidative addition and reductive elimination steps of the cross-coupling cycle.

-

Inert Atmosphere: Prevents the degradation of the catalyst and other reagents, ensuring a higher yield.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and quench reactive intermediates.

Chemical Reactivity and Potential Applications

The indole core is a versatile platform for further chemical modification. The nitrile group, in particular, serves as a valuable synthetic handle.[11]

-

Reduction: The nitrile can be reduced to a primary amine, opening pathways to new derivatives for library synthesis.

-

Hydrolysis: It can be hydrolyzed to a carboxylic acid, a common functional group in bioactive molecules.

-

Cyclization: The nitrile can participate in cyclization reactions to form fused heterocyclic systems.

Given the prevalence of the indole scaffold in pharmaceuticals, 4-methyl-1H-indole-7-carbonitrile is a prime candidate for fragment-based drug discovery and as an intermediate in the synthesis of targeted therapies, such as kinase inhibitors or serotonin receptor modulators.[1][11][12]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with functionalized aromatic compounds.

Hazard Identification and GHS Classification

Based on available safety data sheets for this and structurally similar compounds, 4-methyl-1H-indole-7-carbonitrile is classified as follows:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

Recommended Handling and Personal Protective Equipment (PPE)

The following workflow ensures a self-validating system of safety.

Caption: Standard safety workflow for handling the compound.

-

Engineering Controls: Always handle this solid compound in a chemical fume hood to minimize inhalation risk.[5][13]

-

Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[5][13][15]

-

First Aid:

References

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylindole. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0000738). Retrieved from [Link]

-

MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 4-methyl-. Retrieved from [Link]

-

ResearchGate. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates. Retrieved from [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives. Retrieved from [Link]

-

MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Indole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole-7-carbonitrile. Retrieved from [Link]

-

ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Retrieved from [Link]

-

NIH. (n.d.). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxicity studies of some novel indole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-4-methyl-1H-indole-3-carbonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Methyl-1H-indole-7-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-7-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Haroldo Candal SILVA Profile. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. japsonline.com [japsonline.com]

- 4. chemscene.com [chemscene.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 4-Methylindole | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. 1-Methyl-1H-indole-7-carbonitrile [myskinrecipes.com]

- 12. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

4-methyl-1H-indole-7-carbonitrile molecular weight and formula

An In-Depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and bioactive molecules.[1][2] This guide provides a detailed technical overview of 4-methyl-1H-indole-7-carbonitrile, a key heterocyclic building block. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and discuss its potential as a versatile intermediate in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and electronic features of this compound in their research endeavors.

Introduction: The Significance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery.[1] Its prevalence in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin underscores its biological significance.[1] The indole nucleus offers a unique combination of aromaticity, hydrogen-bonding capability (at the N-H position), and sites for diverse functionalization, allowing it to interact with a wide array of biological targets.

4-methyl-1H-indole-7-carbonitrile emerges as a compound of interest due to its specific substitution pattern. The methyl group at the 4-position and the nitrile group at the 7-position introduce distinct electronic and steric properties. The nitrile moiety, in particular, is a valuable pharmacophore known to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical transformations.[3] This strategic functionalization makes 4-methyl-1H-indole-7-carbonitrile a promising starting material for creating libraries of complex molecules aimed at various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in cancer and inflammatory pathways.[1][4]

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its core properties. 4-methyl-1H-indole-7-carbonitrile is a solid at room temperature and requires storage in a dry, dark place to maintain its integrity.[5]

Key Data Summary

A compilation of the essential physicochemical data for 4-methyl-1H-indole-7-carbonitrile is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂ | [5] |

| Molecular Weight | 156.19 g/mol | |

| CAS Number | 1190321-28-8 | [5] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Canonical SMILES | CC1=CC=C(C2=C1NC=C2)C#N | [5] |

| InChI Key | NNKMGFOBYWHPLV-UHFFFAOYSA-N |

Molecular Structure

The structural arrangement of 4-methyl-1H-indole-7-carbonitrile is critical to its reactivity and biological activity. The diagram below illustrates the connectivity of the atoms and the positions of the key functional groups.

Caption: Chemical structure of 4-methyl-1H-indole-7-carbonitrile.

Proposed Synthesis and Mechanistic Rationale

While numerous methods exist for indole synthesis, the Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions are among the most robust and versatile.[4] A plausible and efficient route to 4-methyl-1H-indole-7-carbonitrile would involve a multi-step sequence starting from commercially available precursors.

Synthetic Workflow

The proposed pathway leverages a palladium-catalyzed reductive cyclization, a powerful method for constructing functionalized indoles.[6] This approach offers high functional group tolerance and regiochemical control.

Caption: Proposed synthetic workflow for 4-methyl-1H-indole-7-carbonitrile.

Step-by-Step Experimental Protocol

Objective: To synthesize 4-methyl-1H-indole-7-carbonitrile from 2-bromo-3-methylaniline.

Step 1: Nitration of 2-Bromo-3-methylaniline

-

Cool a solution of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 2-bromo-3-methylaniline (1.0 eq) to the cooled acid with vigorous stirring.

-

Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5°C.

-

Rationale: The ortho,para-directing effects of the amino and methyl groups are overcome by the steric hindrance and the directing power of the bromine, favoring nitration at the 6-position. The cold temperature controls the exothermic reaction and prevents over-nitration.

-

-

Stir for 2 hours, then pour the reaction mixture onto crushed ice.

-

Neutralize with aqueous NaOH to precipitate the product, 2-bromo-3-methyl-6-nitroaniline.

-

Filter, wash with water, and dry under vacuum.

Step 2: Sonogashira Coupling

-

To a degassed solution of 2-bromo-3-methyl-6-nitroaniline (1.0 eq) in triethylamine (TEA), add trimethylsilylacetylene (1.5 eq).

-

Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) as catalysts.

-

Rationale: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a vinyl/aryl halide and a terminal alkyne. Palladium is the primary catalyst, while copper(I) acts as a co-catalyst to facilitate the reaction.

-

-

Heat the mixture to 70°C under an inert atmosphere (N₂ or Ar) for 12 hours.

-

Monitor by TLC. Upon completion, cool, dilute with ethyl acetate, and filter through celite.

-

Concentrate the filtrate and purify by column chromatography to yield 2-((trimethylsilyl)ethynyl)-3-methyl-6-nitroaniline.

Step 3: Silyl Group Deprotection

-

Dissolve the silylated compound (1.0 eq) in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 3 hours.

-

Rationale: The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes. It is easily removed under mild basic conditions, regenerating the terminal alkyne required for the subsequent cyclization step.

-

-

Neutralize with dilute HCl, extract with diethyl ether, and dry the organic layer over MgSO₄.

-

Concentrate to yield 2-ethynyl-3-methyl-6-nitroaniline, which is often used directly in the next step.

Step 4: Reductive Cyclization and Cyanation

-

This step is conceptual and would require specific literature adaptation. A potential modern approach involves a palladium-catalyzed cyclization where the nitrile source is introduced. However, a more classical approach would be to first form the indole and then add the nitrile.

-

Alternative (More Established Route): a. Reduce the nitro group of 2-ethynyl-3-methyl-6-nitroaniline to an amine (e.g., using SnCl₂ or H₂/Pd-C). b. The resulting ortho-amino phenylacetylene will cyclize to form 4-methyl-1H-indole-7-amine. c. Convert the 7-amino group to the 7-carbonitrile via a Sandmeyer reaction (diazotization with NaNO₂/HCl followed by reaction with CuCN).

-

Rationale: The Sandmeyer reaction is a classic, reliable method for converting an aryl amine into a variety of functional groups, including the carbonitrile, via a diazonium salt intermediate.

-

Structural Elucidation and Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic techniques is employed for unambiguous structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the indole N-H proton (a broad singlet), aromatic protons on the benzene and pyrrole rings, and a sharp singlet for the methyl group protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique would reveal ten distinct carbon signals, including characteristic peaks for the nitrile carbon (around 115-120 ppm) and the carbons of the indole core.

-

FTIR (Fourier-Transform Infrared Spectroscopy): A sharp, strong absorption band around 2220-2240 cm⁻¹ would be a definitive indicator of the nitrile (C≡N) stretching vibration. The N-H stretch of the indole would appear as a broader peak around 3300-3500 cm⁻¹.

-

HRMS (High-Resolution Mass Spectrometry): HRMS would be used to confirm the molecular formula (C₁₀H₈N₂) by providing an exact mass measurement of the molecular ion peak [M+H]⁺.[7]

Potential Applications in Drug Discovery

The structural motifs within 4-methyl-1H-indole-7-carbonitrile suggest significant potential as a scaffold for medicinal chemistry programs.

-

Anticancer Agents: Many indole derivatives are potent inhibitors of protein kinases and tubulin polymerization, key targets in oncology.[1] The 7-carbonitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole, both of which are common isosteres used to engage with active site residues, as seen in the development of Mcl-1 inhibitors.[4]

-

Antimicrobial and Antiviral Agents: The indole nucleus is present in compounds with activity against various pathogens.[1] The nitrile group can participate in crucial hydrogen bonding interactions with enzyme active sites, enhancing binding affinity.

-

CNS-Active Agents: As a bioisostere of the endogenous ligand serotonin, the indole scaffold is central to the design of drugs targeting the central nervous system. The specific substitution of 4-methyl-1H-indole-7-carbonitrile could be exploited to fine-tune receptor selectivity and pharmacokinetic properties, such as blood-brain barrier penetration.[8]

Conclusion

4-methyl-1H-indole-7-carbonitrile is a well-defined chemical entity with a molecular formula of C₁₀H₈N₂ and a molecular weight of 156.19 g/mol . Its strategic placement of a methyl and a nitrile group on the indole core makes it a highly valuable and versatile building block for synthetic and medicinal chemistry. The proposed synthetic routes, based on established and robust chemical transformations, provide a clear path to its preparation. The inherent biological relevance of the indole scaffold, combined with the unique electronic properties of the nitrile pharmacophore, positions this compound as a promising starting point for the discovery of next-generation therapeutics.

References

-

Sigma-Aldrich. 4-Methyl-1H-indole-7-carbonitrile.

-

BLD Pharm. 4-Methyl-1H-indole-7-carbonitrile.

-

The Royal Society of Chemistry. Supporting information for a related article.

-

Benchchem. 4-Methyl-1H-indole-1-carbonitrile.

-

PubChem. 7-bromo-4-methyl-1H-indole-3-carbonitrile.

-

RosDok, University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives.

-

Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative.

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.

-

NIST WebBook. 1H-Indole, 4-methyl-.

-

BLD Pharm. 1-Methyl-1H-indole-7-carbonitrile.

-

PubChem. 1-Methyl-1H-indole-7-carbonitrile.

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester.

-

PMC, PubMed Central. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

-

National Institutes of Health. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design.

-

Human Metabolome Database. 4-Hydroxy-1H-indole-3-acetonitrile.

-

Journal of Applied Pharmaceutical Science. In-silico ADME and toxicity studies of some novel indole derivatives.

-

PMC, National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1190321-28-8|4-Methyl-1H-indole-7-carbonitrile|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. preprints.org [preprints.org]

- 8. japsonline.com [japsonline.com]

Discovery and history of 4-methyl-1H-indole-7-carbonitrile

An In-depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile: Synthesis, Properties, and Applications

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to interact with a wide range of biological targets have made it a "privileged structure" in drug discovery.[1] Among the vast family of indole derivatives, 4-methyl-1H-indole-7-carbonitrile represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known applications of this important heterocyclic compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to 4-methyl-1H-indole-7-carbonitrile

4-methyl-1H-indole-7-carbonitrile, identified by its CAS number 1190321-28-8, is a substituted indole derivative.[3] The molecule features a methyl group at the 4-position and a cyano (nitrile) group at the 7-position of the indole ring. This specific substitution pattern imparts distinct chemical reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 4-methyl-1H-indole-7-carbonitrile

| Property | Value | Source |

| CAS Number | 1190321-28-8 | [3] |

| Molecular Formula | C₁₀H₈N₂ | |

| Molecular Weight | 156.19 g/mol | |

| Appearance | Solid | - |

| Purity | Typically >98% | - |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | - |

Discovery and Historical Context

The development of methods for introducing a cyano group onto the indole ring, particularly at the 7-position, has been an area of significant interest. One general approach involves the conversion of a 7-formylindole precursor. A procedure for the synthesis of 7-cyanoindoles via cyanocarbonation and subsequent hydrogenation of 7-formylindoles has been described, which can be scaled up to produce multigram quantities.[5] While this method provides a potential pathway, the specific application to the 4-methyl derivative would require a suitable 4-methyl-1H-indole-7-carbaldehyde starting material.

Synthetic Methodologies

While the seminal publication for the synthesis of 4-methyl-1H-indole-7-carbonitrile is not definitively identified in the searched literature, plausible synthetic routes can be inferred from established indole chemistry. The synthesis would likely involve the construction of the substituted indole ring followed by the introduction of the cyano group, or the use of a precursor already containing the nitrile functionality.

General Strategies for Indole-7-carbonitrile Synthesis

A common strategy for the synthesis of indole-7-carbonitriles involves the transformation of a functional group at the 7-position of a pre-formed indole ring.

Conceptual Synthetic Pathway:

Caption: Conceptual synthetic workflow for 4-methyl-1H-indole-7-carbonitrile.

Detailed Protocol for a Plausible Synthesis via a 7-Formyl Intermediate:

This protocol is a generalized procedure based on the synthesis of other 7-cyanoindoles and would need to be optimized for this specific compound.

-

Synthesis of 4-methyl-1H-indole-7-carbaldehyde: A suitable starting material, such as 4-methylindole, would first need to be formylated at the 7-position. This can be challenging due to the reactivity of other positions on the indole ring. Directed ortho-metalation strategies on an N-protected indole are often employed to achieve regioselectivity.

-

Conversion to the Oxime: The 7-formylindole is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

-

Dehydration to the Nitrile: The oxime is subsequently dehydrated to yield the 7-carbonitrile. Common dehydrating agents for this transformation include acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide.

Physicochemical Characterization

The structural elucidation and confirmation of purity for 4-methyl-1H-indole-7-carbonitrile would rely on standard analytical techniques. While specific spectral data is not available in the searched literature, expected characteristics can be inferred.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons on the benzene and pyrrole rings, and a singlet for the methyl group protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for all 10 carbon atoms, including the characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm) and the carbons of the indole core and the methyl group. |

| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the indole ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 156.19. |

Applications in Research and Drug Discovery

Indole derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can be metabolically stable.

4-methyl-1H-indole-7-carbonitrile serves as a valuable intermediate for the synthesis of more complex bioactive molecules. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for the introduction of diverse functionalities.

While specific biological activities for 4-methyl-1H-indole-7-carbonitrile itself are not well-documented in the public domain, its structural motifs are found in compounds with known therapeutic potential. For instance, indole-based compounds are being investigated as inhibitors of various protein kinases and as modulators of serotonin receptors.[6] The development of novel indole derivatives as potential treatments for a range of diseases, including cancer and neurodegenerative disorders, is an active area of research.[1][7]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1190321-28-8|4-Methyl-1H-indole-7-carbonitrile|BLD Pharm [bldpharm.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-1H-indole-7-carbonitrile [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 4-methyl-1H-indole-7-carbonitrile for Research and Development Applications

Section 1: Introduction and Scientific Context

4-methyl-1H-indole-7-carbonitrile (CAS No: 1190321-28-8) is a substituted indole derivative, a class of heterocyclic compounds of profound importance in medicinal chemistry and drug discovery.[1][2][3] The indole scaffold is a privileged structure, forming the core of essential biomolecules like serotonin and numerous pharmaceuticals.[3] The addition of a methyl group at the 4-position and a carbonitrile at the 7-position creates a unique electronic and steric profile, making it a valuable building block for synthesizing complex molecular architectures.

The carbonitrile (-CN) group, in particular, is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical transformations.[4] Its presence can significantly influence a molecule's metabolic stability and pharmacokinetic properties.[4] Given the biological relevance of indole derivatives and the reactivity of the nitrile moiety, 4-methyl-1H-indole-7-carbonitrile is frequently utilized in the development of novel therapeutic agents, including potential anticancer and anti-inflammatory drugs.[3][5]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols and recommendations herein are designed for researchers, chemists, and drug development professionals to mitigate risks and ensure experimental integrity.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. 4-methyl-1H-indole-7-carbonitrile is classified as an irritant.[1] While extensive toxicological data for this specific compound is not publicly available, its classification necessitates careful handling to avoid direct contact. All novel chemical entities should be handled with the assumption of potential toxicity until proven otherwise.

Globally Harmonized System (GHS) Classification

The primary hazards associated with 4-methyl-1H-indole-7-carbonitrile are summarized below.[1]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |

Risk Analysis

-

Skin Irritation (H315): Direct contact with the solid powder or solutions can cause localized redness, inflammation, or dermatitis. The causality stems from the compound's ability to disrupt the lipid barrier of the skin. Repeated or prolonged exposure can exacerbate this effect.

-

Serious Eye Irritation (H319): This is a significant risk. Accidental introduction of even small amounts of the solid dust into the eye can lead to pain, redness, and potentially reversible damage to the cornea. The fine, crystalline nature of the solid increases the risk of aerosolization and subsequent eye exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is essential for mitigating the identified risks.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound and its solutions. This prevents the inhalation of aerosolized dust and vapors, providing the most critical layer of protection. The workspace should also be equipped with readily accessible eyewash stations and safety showers for immediate emergency response.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified in Section 2.

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the serious eye irritation hazard (H319), the use of chemical splash goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[1]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile, are mandatory. Always inspect gloves for tears or punctures before use. It is crucial to practice proper glove removal techniques to avoid contaminating the skin.

-

Lab Coat: A full-length laboratory coat must be worn and kept buttoned to protect skin and clothing from accidental spills.

-

-

Respiratory Protection: Not typically required when work is performed within a fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary after a formal risk assessment.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is key to ensuring both safety and experimental reproducibility.

Storage and Stability

To maintain the compound's purity and prevent degradation, the following storage conditions are required:

-

Container: Keep in a tightly sealed container.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent potential oxidation.[2]

-

Environment: The storage area must be a cool, dry, and dark place.[1][2] Indole-containing compounds can be sensitive to light.

-

Temperature: Room temperature storage is acceptable.[1]

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol provides a self-validating system for safely handling the solid compound. The causality for each step is explained to reinforce best practices.

Objective: To accurately weigh 10 mg of 4-methyl-1H-indole-7-carbonitrile and prepare a 10 mM stock solution in DMSO.

Materials:

-

4-methyl-1H-indole-7-carbonitrile (Solid, MW: 156.19 g/mol )[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Spatula and weigh paper/boat

-

15 mL conical tube or appropriate vial

-

Vortex mixer

Procedure:

-

Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place all necessary equipment (balance, spatula, vial, etc.) inside the fume hood to contain any potential dust.

-

Weighing:

-

Carefully open the container of 4-methyl-1H-indole-7-carbonitrile. Avoid creating airborne dust.

-

Using a clean spatula, transfer approximately 10 mg of the solid onto a tared weigh boat on the analytical balance.

-

Record the exact mass.

-

Securely close the primary container of the compound.

-

-

Transfer: Carefully transfer the weighed solid into the labeled 15 mL conical tube. Tap the weigh boat gently to ensure a complete transfer.

-

Solubilization:

-

Calculate the required volume of DMSO for a 10 mM solution.

-

Volume (L) = Mass (g) / (Molar Weight ( g/mol ) * Molarity (mol/L))

-

For 10 mg (0.010 g): Volume = 0.010 / (156.19 * 0.010) = 0.0064 L = 6.4 mL

-

-

Add 6.4 mL of anhydrous DMSO to the conical tube. The rationale for using anhydrous solvent is to prevent hydrolysis of the nitrile or other unforeseen side reactions.

-

-

Mixing: Tightly cap the tube and vortex until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

-

Storage of Solution: Store the resulting stock solution at an appropriate temperature (typically -20°C or -80°C), sealed, and protected from light to maintain its stability.

-

Decontamination: Wipe down the spatula, weigh boat, and work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound. Dispose of all contaminated disposable materials in the designated solid chemical waste container.

Waste Disposal

All waste containing 4-methyl-1H-indole-7-carbonitrile must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed bag or container.

-

Liquid Waste: Unused or waste solutions should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.

-

Compliance: Follow all local, state, and federal regulations for hazardous waste disposal, as managed by your institution's Environmental Health & Safety (EHS) department.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

| Exposure Type | First Aid Measures |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] If skin irritation occurs, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Spill Response:

-

Small Spill: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Clean the spill area thoroughly.

-

Large Spill: Evacuate the area immediately. Alert others and contact your institution's EHS emergency response team. Do not attempt to clean it up yourself.

Section 6: Visualized Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of 4-methyl-1H-indole-7-carbonitrile from receipt to disposal.

Caption: Safe handling workflow for 4-methyl-1H-indole-7-carbonitrile.

Section 7: References

-

4-Methyl-1H-indole-7-carbonitrile. Lead Sciences. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Methyl 1H-indole-7-carboxylate | CAS#:93247-78-0. Chemsrc. [Link]

-

1H-Indole-7-carbonitrile,1-methyl- MSDS CasNo.52951-14-1. LookChem. [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. [Link]

-

Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. NIH. [Link]

-

In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

7-bromo-4-methyl-1H-indole-3-carbonitrile | C10H7BrN2 | CID 156822024. PubChem. [Link]

-

1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681. PubChem. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

-

7-bromo-4-methyl-1H-indole-3-carbonitrile, 95%. Chembeez. [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]

-

(PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

-

4-Methylindole | C9H9N | CID 85282. PubChem - NIH. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

-

How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. [Link]

-

1-Methyl-1H-indole-7-carbonitrile | C10H8N2 | CID 24229743. PubChem. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

-

The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. ACS Publications. [Link]

Sources

- 1. 4-Methyl-1H-indole-7-carbonitrile | 1190321-28-8 [sigmaaldrich.com]

- 2. 4-Methyl-1H-indole-7-carbonitrile - Lead Sciences [lead-sciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Methyl 1H-indole-7-carboxylate | CAS#:93247-78-0 | Chemsrc [chemsrc.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 4-methyl-1H-indole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its physicochemical properties are paramount. Among these, aqueous solubility is a critical determinant of success.[1][2] A compound's ability to dissolve in aqueous media is a prerequisite for its absorption and subsequent distribution to its target in the body.[3] Poor solubility can lead to a cascade of challenges, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation development.[4][5] Therefore, a thorough understanding and accurate measurement of a compound's solubility are essential from the early stages of drug discovery to de-risk projects and guide lead optimization.[5][6]

4-methyl-1H-indole-7-carbonitrile is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The strategic placement of a methyl group and a carbonitrile moiety on the indole ring can modulate its pharmacological activity, but also significantly influences its solubility. This guide provides the necessary theoretical framework and practical methodologies to characterize the solubility profile of this compound and others like it.

Physicochemical Profile and Predicted Solubility of 4-methyl-1H-indole-7-carbonitrile

While specific experimental data is not available, we can infer the likely solubility behavior of 4-methyl-1H-indole-7-carbonitrile by examining its structural components: the indole ring, the methyl group, and the nitrile group.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₈N₂ | - |

| Molecular Weight | 156.19 g/mol | - |

| Physical Form | Solid | - |

| Predicted Solubility | Likely poorly soluble in water, more soluble in organic solvents. | Inferred from structural analogs |

Structural Contribution to Solubility:

-

Indole Ring: The parent indole structure is largely non-polar due to the bicyclic aromatic system, leading to low aqueous solubility.[7] However, the nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, and the aromatic system can participate in pi-pi stacking interactions.

-

Methyl Group (-CH₃): The methyl group at the 4-position is a non-polar, hydrophobic functional group. Its addition to the indole ring is expected to decrease aqueous solubility.

-

Nitrile Group (-C≡N): The nitrile group at the 7-position is a polar functional group.[8][9] The nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor with water molecules.[8] This polarity can slightly enhance aqueous solubility. However, the overall solubility will be a balance between the hydrophobic indole and methyl components and the hydrophilic nitrile group.[10]

Based on this analysis, 4-methyl-1H-indole-7-carbonitrile is predicted to be poorly soluble in aqueous solutions while exhibiting higher solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as some alcohols.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. Two key types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[4]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is considered the "gold standard" for its determination due to its reliability.[11][12]

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-methyl-1H-indole-7-carbonitrile to a clear glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or various organic solvents).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[13] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the saturated solution from the undissolved solid using either centrifugation at high speed or filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter). Filtration is a common method, but care must be taken to ensure the compound does not adsorb to the filter material.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-methyl-1H-indole-7-carbonitrile of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated sample solution using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated sample. This concentration is the thermodynamic solubility.

-

Diagram of the Thermodynamic Solubility Workflow

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tutorchase.com [tutorchase.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. quora.com [quora.com]

A Technical Guide to Unlocking the Therapeutic Potential of 4-methyl-1H-indole-7-carbonitrile

Foreword